4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Description
4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that belongs to the class of sulfonyl-substituted pyrroles. This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a carboxylic acid group attached to a pyrrole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9-11(13(16)17)14-10(2)12(9)20(18,19)15-7-5-3-4-6-8-15/h14H,3-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMRTQFZDROQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1S(=O)(=O)N2CCCCCC2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrole ring in the presence of a base.
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine.
Final Assembly:
Industrial Production Methods
Industrial production of 4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interacting with Receptors: The compound can bind to cellular receptors, triggering a cascade of signaling events that lead to a biological response.
Modulating Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
4-(piperidin-1-ylsulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: This compound has a piperidine ring instead of an azepane ring, which may result in different chemical and biological properties.
4-(morpholin-1-ylsulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: This compound has a morpholine ring instead of an azepane ring, which may also result in different properties.
4-(thiomorpholin-1-ylsulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: This compound has a thiomorpholine ring instead of an azepane ring, which may affect its reactivity and biological activity.
The uniqueness of 4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties that can be exploited for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
